D-Glucurono-delta-lactone
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Overview
Description
D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the chemical formula C6H10O6. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly found in honey, wine, and fruit juices, and is widely used in the food industry as a sequestrant, acidifier, and leavening agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucurono-delta-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct:
C6H12O6 + O2 → C6H10O6 + H2O2
The compound can also be produced by the oxidation of D-glucose with bromine water or with microorganisms or enzymes derived from these microorganisms .
Industrial Production Methods: In industrial settings, this compound is produced by direct crystallization from the aqueous solution of gluconic acid. Corn starch is often used as the major source of glucose for this process .
Types of Reactions:
- this compound spontaneously hydrolyzes to gluconic acid in water:
Hydrolysis: C6H10O6 + H2O → C6H12O7
Oxidation: It can undergo further oxidation to produce gluconic acid derivatives.
Reduction: The compound can be reduced back to glucose under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is accelerated by heat and high pH.
Oxidation: Enzymes like glucose oxidase are commonly used.
Major Products:
Gluconic Acid: The primary product of hydrolysis.
Hydrogen Peroxide: A byproduct of the oxidation process.
Scientific Research Applications
D-Glucurono-delta-lactone has a wide range of applications in various fields:
Chemistry: Used as a chelating agent and a precursor for the synthesis of other chemicals.
Biology: Acts as an inhibitor of certain enzymes, such as amygdalin beta-glucosidase.
Medicine: Utilized in the formulation of pharmaceuticals for its mild acidifying properties.
Mechanism of Action
D-Glucurono-delta-lactone exerts its effects primarily through hydrolysis to gluconic acid, which then participates in various biochemical pathways. It is metabolized to 6-phospho-D-gluconate, which enters the pentose phosphate pathway, providing metabolic energy equivalent to that of glucose .
Comparison with Similar Compounds
D-Gluconic Acid: The hydrolysis product of D-Glucurono-delta-lactone.
Glucono-gamma-lactone: Another lactone form of gluconic acid.
Uniqueness: this compound is unique due to its slow hydrolysis rate, which allows for gradual acidification in food products. This property makes it less tart compared to other common acidulants like citric acid .
Biological Activity
D-Glucurono-delta-lactone (GDL) is a naturally occurring compound derived from glucose, widely recognized for its various biological activities. As a lactone of D-gluconic acid, GDL plays significant roles in metabolic processes and exhibits antioxidant properties. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.
GDL is produced through the aerobic oxidation of glucose in the presence of glucose oxidase, resulting in the generation of hydrogen peroxide as a byproduct. Upon hydrolysis in water, GDL converts to gluconic acid, establishing a chemical equilibrium between the two forms . The metabolic pathway of GDL leads to the formation of 6-phospho-D-gluconate, which provides a comparable amount of metabolic energy to that of sugar .
Antioxidant Activity
GDL is known for its antioxidant properties , acting as a free radical scavenger. Research indicates that it alleviates oxidative stress in various models, including myocardial ischemia/reperfusion injury. In studies involving mice, administration of GDL significantly reduced infarct size and cardiac injury markers while also decreasing oxidative stress markers such as malondialdehyde (MDA) .
Cardioprotective Effects
A notable study demonstrated that GDL administration (5 mg/kg) effectively mitigated myocardial ischemia/reperfusion injury. The treatment resulted in decreased infarct size and reduced levels of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). Moreover, GDL was shown to decrease reperfusion-induced arrhythmias .
Enzymatic Inhibition
GDL acts as a complete inhibitor of the enzyme amygdalin beta-glucosidase at concentrations as low as 1 mM. This inhibition suggests potential applications in regulating glycosidase activities, which may be beneficial in certain metabolic disorders .
Effects on Cellular Metabolism
In yeast models (Saccharomyces cerevisiae), GDL has been shown to increase the doubling time and activate enzymes involved in the oxidative pentose phosphate pathway. This pathway is crucial for cellular metabolism and energy production .
Myocardial Ischemia/Reperfusion Injury
A study published in 2022 explored GDL's effects on myocardial ischemia/reperfusion injury using neonatal rat cardiomyocytes. The results indicated that GDL treatment reduced oxidative stress and apoptosis during hypoxia/reoxygenation conditions. The protective effects were attributed to its antioxidant capabilities and potential modulation of cellular signaling pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGSJDKHSBLDG-QTBDOELSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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